![molecular formula C20H19N3O4 B2759437 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 851458-10-1](/img/structure/B2759437.png)
2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CNPP and is known for its ability to interact with various biological systems. In
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of acrylamide derivatives, including compounds structurally related to 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide, have been explored for various applications. For instance, the study on the synthesis and corrosion inhibition properties of new acrylamide derivatives for copper in nitric acid solutions demonstrates the chemical versatility and applicability of such compounds in materials science and corrosion prevention (Abu-Rayyan et al., 2022).
Photoluminescence and Optical Properties
Research on the optical properties of 3-aryl-2-cyano acrylamide derivatives, which are structurally similar to the compound , indicates their potential in materials science, particularly in the development of materials with specific optical characteristics. The study by Song et al. (2015) reveals how different stacking modes of these derivatives affect their luminescence and photophysical properties, providing insights into their applications in optoelectronics and sensory technologies (Song et al., 2015).
Corrosion Inhibition
The compound's related studies on corrosion inhibition highlight its relevance in protecting metals from corrosion. Abu-Rayyan et al. (2022) discussed the efficiency of acrylamide derivatives in preventing copper corrosion in acidic environments, illustrating the practical applications of these compounds in industrial maintenance and longevity of metal components (Abu-Rayyan et al., 2022).
Electroactive and Electrochromic Materials
The exploration of electroactive and electrochromic materials based on aromatic polyamides, including those containing methoxyphenyl and other substituents, underscores the utility of these compounds in advanced material sciences. Studies by Yen et al. (2011) on the development of near-infrared electrochromic polymers incorporating triarylamine units reveal the potential of such materials in smart windows, displays, and other applications requiring controlled optical properties (Yen et al., 2011).
properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-(3-nitro-4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13(2)18-9-4-14(11-19(18)23(25)26)10-15(12-21)20(24)22-16-5-7-17(27-3)8-6-16/h4-11,13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRLIAUMXZVYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

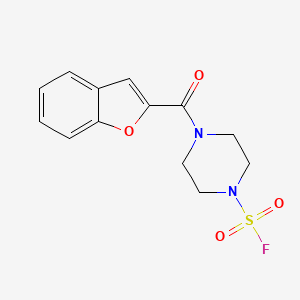
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
![8-(Benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2759359.png)
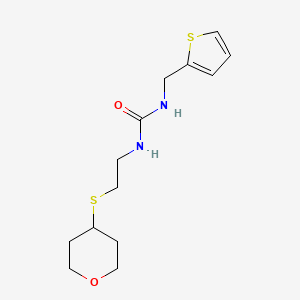
![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
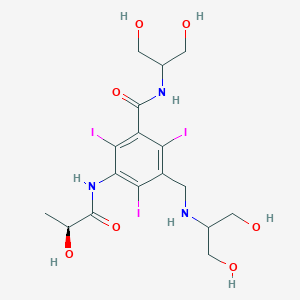
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)
![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)
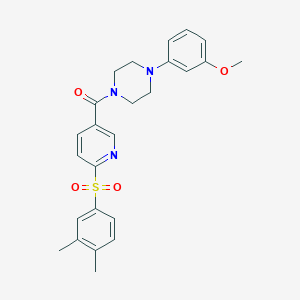
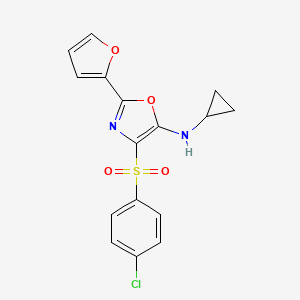
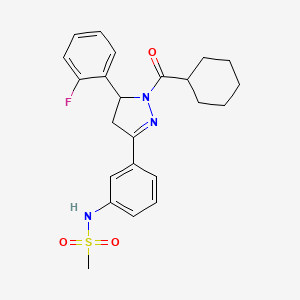
![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)